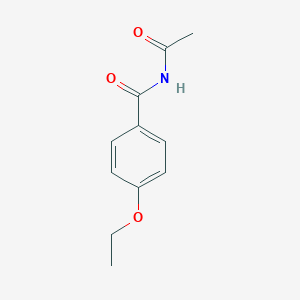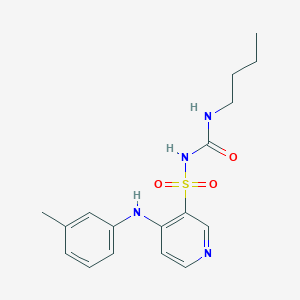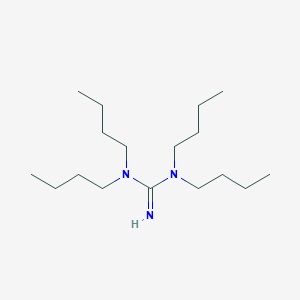
TiotropiuM BroMide IMpurity D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TiotropiuM BroMide IMpurity D: is a complex organic compound with the molecular formula C18H19NO3S2 and a molecular weight of 361.48 . This compound is notable for its unique structure, which includes a bicyclic octane ring fused with a thiophene ring, and is used in various fields of scientific research, particularly in neurology and pharmacology .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of TiotropiuM BroMide IMpurity D involves multiple steps, typically starting with the preparation of the thiopheneacetic acid derivative. The key steps include:
Formation of the thiophene ring: This is usually achieved through a cyclization reaction involving sulfur-containing precursors.
Introduction of the hydroxy group: This step involves the hydroxylation of the alpha position of the thiophene ring.
Formation of the ester linkage: This is achieved by reacting the hydroxy-thiopheneacetic acid with the 8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl alcohol under esterification conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
TiotropiuM BroMide IMpurity D can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学的研究の応用
TiotropiuM BroMide IMpurity D has several applications in scientific research:
Neurology: It is used to study neurotransmission, memory, learning, and cognition.
Pharmacology: The compound is used to investigate the function of acetylcholine receptors and other neurotransmitter systems.
Pain and Inflammation: It is used in research related to pain and inflammation mechanisms.
作用機序
The mechanism of action of TiotropiuM BroMide IMpurity D involves its interaction with specific molecular targets, such as acetylcholine receptors. The compound modulates neurotransmitter release and receptor activity, influencing various neural pathways involved in cognition, memory, and pain perception .
類似化合物との比較
Similar Compounds
Thiopheneacetic Acid Derivatives: Compounds with similar thiopheneacetic acid structures but different substituents.
Bicyclic Octane Derivatives: Compounds with similar bicyclic octane structures but different functional groups.
Uniqueness
The uniqueness of TiotropiuM BroMide IMpurity D lies in its combined structural features of the thiophene ring and the bicyclic octane ring, which confer specific biological activities and make it a valuable tool in neurological and pharmacological research .
特性
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl) 2-hydroxy-2,2-dithiophen-2-ylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S2/c1-19-12-6-7-13(19)11-14(10-12)22-17(20)18(21,15-4-2-8-23-15)16-5-3-9-24-16/h2-9,12-14,21H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOOUIFCFAXEKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CC(CC1C=C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
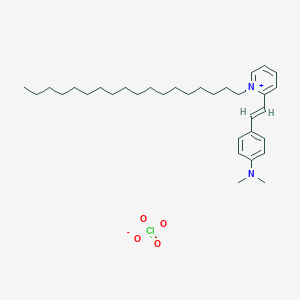
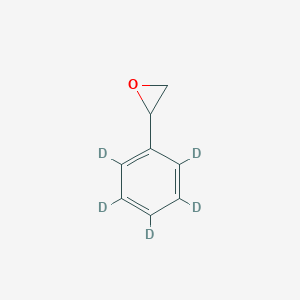
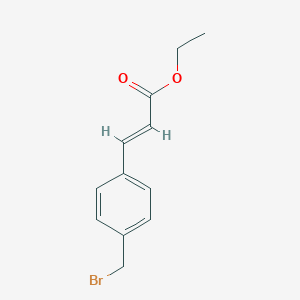


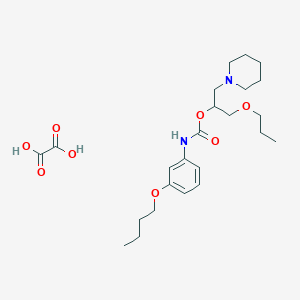
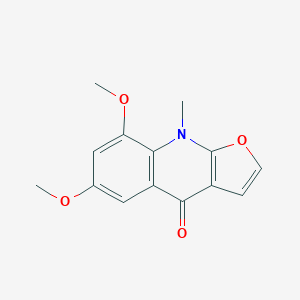
![[7-(2-Chloro-ethoxy)-6-(2-methoxy-ethoxy)-quinazolin-4-yl]-(3-ethynyl-phenyl)-amine Hydrochloride](/img/structure/B123671.png)

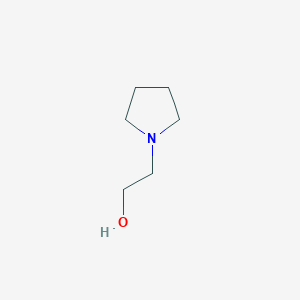
![4-O-ethyl 1-O-methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate](/img/structure/B123675.png)
